molecular formula C11H15NO B13160108 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13160108
M. Wt: 177.24 g/mol
InChI Key: OVWKVHHDNICDPC-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound that features both an indane and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indanone with ethylenediamine under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the indane moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is unique due to its combination of an indane ring and an amino alcohol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(2-aminoethyl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2

InChI Key

OVWKVHHDNICDPC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CCN)O

Origin of Product

United States

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